rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis
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Overview
Description
rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl intermediate, which is then reacted with a propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and esterification processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of cyclohexyl halides or amines.
Scientific Research Applications
rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid
- Cyclohexanol
- Cyclohexylamine
Uniqueness
rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKCEQADKYNFK-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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